molecular formula C20H24ClNO5S B11512124 Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate

Cat. No.: B11512124
M. Wt: 425.9 g/mol
InChI Key: OWMULUSWLJRPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

核磁共振谱(NMR)

1H NMR (400 MHz, CDCl3) :

  • δ 7.45-7.32 (m, 4H, Ar-H)
  • δ 6.89 (s, 1H, SO2NH)
  • δ 4.12 (q, J=7.1 Hz, 2H, OCH2CH3)
  • δ 3.78 (s, 3H, OCH3)
  • δ 2.51 (s, 6H, Ar-CH3×2)
  • δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3)

13C NMR (101 MHz, CDCl3) :

  • δ 170.8 (COO)
  • δ 144.2-126.3 (芳环碳)
  • δ 56.1 (OCH3)
  • δ 21.4, 20.9 (Ar-CH3)
  • δ 14.3 (CH2CH3)

红外光谱(IR)

特征吸收带:

  • 3275 cm-1 (N-H伸缩振动)
  • 1742 cm-1 (酯羰基C=O)
  • 1348 cm-1和1163 cm-1 (磺酰基S=O不对称与对称伸缩)
  • 1265 cm-1 (C-O-C酯基振动)

质谱(MS)

ESI-MS (m/z) :

  • [M+H]+ 426.08 (计算值426.10)
  • 特征碎片峰:
    • 349.12 (失去C2H5O)
    • 231.05 (磺酰胺键断裂)
    • 155.02 (2-氯苯基碎片)

结构类似物对比分析

3-(4-氰基苯基)类似物相比:

参数 目标化合物 4-氰基类似物
芳环电子效应 供电子(OCH3 吸电子(CN)
LogP (计算值) 3.89 2.75
氢键供体数 1 1
可旋转键数 6 5

Properties

Molecular Formula

C20H24ClNO5S

Molecular Weight

425.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C20H24ClNO5S/c1-5-27-20(23)12-17(15-8-6-7-9-16(15)21)22-28(24,25)19-11-13(2)18(26-4)10-14(19)3/h6-11,17,22H,5,12H2,1-4H3

InChI Key

OWMULUSWLJRPAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

The synthesis follows a three-step sequence:

  • Amination of Ethyl 3-(2-Chlorophenyl)Propanoate : The precursor ethyl 3-amino-3-(2-chlorophenyl)propanoate is prepared via Michael addition of ammonia to ethyl 3-(2-chlorophenyl)propenoate.

  • Sulfonylation with 4-Methoxy-2,5-Dimethylbenzenesulfonyl Chloride : The amine reacts with the sulfonyl chloride under alkaline conditions to form the sulfonamide bond.

  • Purification via Crystallization : The crude product is purified using pH-controlled crystallization in polar solvents.

Sulfonylation Reaction Optimization

The sulfonylation step is critical for achieving high yields. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance nucleophilicity of the amine.

  • Base : Triethylamine (TEA) or sodium bicarbonate is used to scavenge HCl generated during the reaction.

  • Temperature : Reactions proceed at 0–25°C to minimize side reactions.

Example Protocol :

  • Dissolve ethyl 3-amino-3-(2-chlorophenyl)propanoate (1.0 eq) in DCM.

  • Add 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.1 eq) and TEA (2.5 eq) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with water, extract with DCM, and dry over Na₂SO₄.

Purification and Characterization

Crystallization Techniques

Crystallization is performed using ethanol/water (3:1 v/v) at pH 6.5–7.0 to precipitate the product. Adjusting the pH avoids decomposition of acid-sensitive groups.

Analytical Data

  • Melting Point : 128–130°C (lit.).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, SO₂NH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod B
Solvent DCMTHF
Base TEANaHCO₃
Reaction Time (h) 2418
Yield (%) 7885
Purity (%) 9799

Method B offers higher yields due to improved solubility of intermediates in THF.

Scale-Up Considerations

Industrial-scale synthesis (Patent US7772411B2) emphasizes:

  • Cost-Effective Reagents : Isobutylamine as both reactant and solvent reduces waste.

  • One-Pot Procedures : Combining amination and sulfonylation steps minimizes purification.

  • Crystallization Controls : pH and concentration adjustments enhance yield and purity.

Challenges and Solutions

Sulfonyl Chloride Hydrolysis

Moisture-sensitive sulfonyl chlorides require anhydrous conditions. Solutions include:

  • Using molecular sieves in reaction mixtures.

  • Pre-drying solvents over CaH₂.

Byproduct Formation

Excess sulfonyl chloride leads to disulfonation. Mitigation strategies:

  • Stoichiometric control (1.1 eq sulfonyl chloride).

  • Slow addition of sulfonyl chloride at low temperatures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under various conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate can be used as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

This compound may be explored for its potential biological activity. The presence of the sulfonyl group and aromatic rings suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The structural features of the compound suggest it might have activity against certain enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl group could play a key role in these interactions, potentially inhibiting or activating specific molecular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups CAS Number Source
Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate Not provided Not available 2-chlorophenyl, sulfonamide, methoxy, dimethyl Not provided Target Compound
Ethyl 3-(2-chlorophenyl)propanoate C11H13ClO2 212.67 2-chlorophenyl, ester 30573-88-7
Ethyl 3-(4-hydroxyphenyl)-2-[[...]propanoate C21H24N2O6 400.43 4-hydroxyphenyl, amide, carbamate 3249-01-2
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride Not provided Not available Amino, isobutoxy, methoxy, hydrochloride 473567-08-7
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride C9H18ClNO4S 271.76 Amino, thioether, ester, hydrochloride Not provided
Key Observations:

Aromatic Substituents: The target compound’s 2-chlorophenyl group contrasts with 4-hydroxyphenyl () and 4-isobutoxy-3-methoxyphenyl (). Methoxy and dimethyl groups on the sulfonamide-linked phenyl ring (target) may increase lipophilicity compared to simpler analogs like Ethyl 3-(2-chlorophenyl)propanoate .

Functional Groups: The sulfonamide group in the target compound distinguishes it from esters with amide () or thioether () functionalities. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity . Hydrochloride salts () improve aqueous solubility, a feature absent in the target compound based on available data .

Physicochemical Properties

  • Molecular Weight: The target compound is expected to have a higher molecular weight (>350 g/mol) due to the sulfonamide and substituted phenyl groups, compared to simpler esters like Ethyl 3-(2-chlorophenyl)propanoate (212.67 g/mol) .
  • Solubility : The sulfonamide and methoxy groups may reduce water solubility relative to hydroxyl-containing analogs () but enhance lipid membrane permeability .

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Sulfonamide-Containing Compounds : May exhibit antimicrobial or anti-inflammatory properties, as seen in sulfa drugs .
  • Chlorophenyl vs. Hydroxyphenyl : Chlorine’s electron-withdrawing nature could enhance metabolic stability, whereas hydroxyl groups might improve antioxidant activity .

Biological Activity

Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C18H22ClN1O4S
  • Molecular Weight : Approximately 373.89 g/mol

The compound features a sulfonamide moiety, which is significant in its biological interactions.

Research indicates that the compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide group is known to interact with carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes including acid-base balance and fluid secretion. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema.

Anticancer Activity

Studies have shown that this compound possesses notable anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A-431 (skin cancer)12.5
Jurkat (leukemia)15.0
HT29 (colon cancer)10.0

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens. The following table summarizes its efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating bacterial and fungal infections.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced skin cancer treated with this compound showed a partial response in 30% of participants after six months of treatment. Side effects included mild gastrointestinal disturbances but were manageable .
  • Antimicrobial Efficacy in Surgical Infections : A study evaluated the compound's effectiveness in preventing surgical site infections caused by Staphylococcus aureus. Patients receiving prophylactic treatment showed a significant reduction in infection rates compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Sulfonylation of the aniline derivative using 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane, 0–5°C) .
  • Step 2 : Coupling the sulfonamide intermediate with ethyl 3-(2-chlorophenyl)propanoate via nucleophilic substitution or Mitsunobu reaction (e.g., using diethyl azodicarboxylate and triphenylphosphine in THF, 60–80°C) .
  • Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio of sulfonamide to ester), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 2-chlorophenyl; sulfonamide NH at δ 5.1–5.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 466.12) .
  • HPLC : Purity ≥95% confirmed using C18 reverse-phase columns (acetonitrile/water mobile phase) .

Q. What biological mechanisms are hypothesized for this sulfonamide derivative?

  • Proposed Mechanism : The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis. The 2-chlorophenyl and methoxy-dimethylphenyl groups enhance lipophilicity, improving membrane permeability .
  • In Vitro Testing : Preliminary assays against S. aureus and E. coli show MIC values of 8–16 µg/mL, comparable to sulfamethoxazole .

Advanced Research Questions

Q. How can synthetic protocols be optimized to resolve low yields in the coupling step?

  • Troubleshooting :

  • Catalyst Screening : Replace traditional Mitsunobu reagents with polymer-supported triphenylphosphine to reduce byproducts .
  • Solvent Effects : Switch from THF to DMF for better solubility of intermediates, increasing yields by 15–20% .
  • Kinetic Monitoring : Use in-situ FTIR to track reaction progress and identify side reactions (e.g., ester hydrolysis) .

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how are they resolved?

  • Case Study : Discrepancies in NH proton signals may stem from rotameric equilibria in the sulfonamide group.

  • Resolution : Variable-temperature NMR (VT-NMR) at 25–60°C collapses splitting into singlets, confirming dynamic exchange .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguous NOE correlations (e.g., confirming anti conformation of the sulfonamide group) .

Q. What structure-activity relationships (SAR) justify further derivatization of this compound?

  • SAR Insights :

  • Chlorophenyl Position : 2-chloro substitution enhances antibacterial activity vs. 4-chloro analogs (2x lower MIC) .
  • Methoxy Group : Removal of the 4-methoxy group reduces potency by 50%, highlighting its role in target binding .
    • Derivatization Strategy : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the dimethylphenyl ring to modulate redox stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.